(2,6-Difluoro-3-nitrophenyl)methanol
Overview
Description
(2,6-Difluoro-3-nitrophenyl)methanol, also known as 2,6-difluoro-3-nitro-benzyl alcohol, is a fluorinated nitroaromatic compound that has been studied extensively due to its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a useful tool for researchers in many fields.
Scientific Research Applications
Synthesis and Catalysis
- Synthesis of Related Compounds : A study described the synthesis of 2,6-dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid, highlighting the importance of methanol as a solvent in producing related nitrophenyl compounds (Li Ruo-qi, 2008).
- Catalysis Using Methanol : Research on the catalytic N-methylation of amines and transfer hydrogenation of nitroarenes using methanol underlines the role of methanol in organic synthesis and energy technologies, relevant to compounds like (2,6-Difluoro-3-nitrophenyl)methanol (Naina Sarki et al., 2021).
Chemical Reactions and Mechanisms
- Study of Reaction Intermediates : An investigation into the kinetics and cleavage products of 2-hydroxypropyl p-nitrophenyl phosphate in methanol demonstrated the formation of cyclic phosphate intermediates, which is significant for understanding reactions involving nitrophenyl compounds (W. Tsang et al., 2009).
- Photoreaction Mechanisms : A study on the photoreaction mechanisms of 2-nitrobenzyl compounds in various solvents, including methanol, provides insights into the intermediates and pathways in reactions involving nitrophenyl derivatives (Yuri V. Il'ichev et al., 2004).
- Investigation of Solvatochromism : Research on nitro-substituted 4-[(phenylmethylene)imino]phenolates, which exhibit solvatochromism, aids in understanding the behavior of similar nitrophenyl derivatives in different solvent environments (L. G. Nandi et al., 2012).
Structural and Molecular Studies
- Crystal Structure Analysis : The study of 2-(2-fluoro-4-nitroanilinoethyl)benz-aldehyde, a related compound, provided insights into the molecular and crystal structure of nitrophenyl derivatives (W. Clegg et al., 1999).
Biochemical and Pharmaceutical Research
- Inhibitors of PqsD in Pseudomonas aeruginosa : A comprehensive study of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD, a key enzyme in Pseudomonas aeruginosa, highlights the potential therapeutic applications of these compounds (Michael P. Storz et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(2,6-difluoro-3-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYEVAHCDPHOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluoro-3-nitrophenyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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